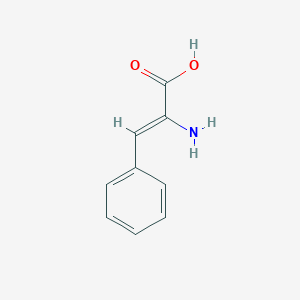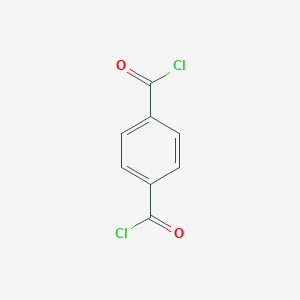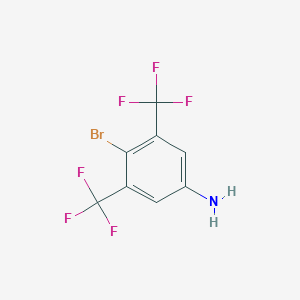
5-Methoxyindole-2-carboxylic acid
Übersicht
Beschreibung
5-Methoxyindole-2-carboxylic acid (5-MICA) is an organic compound which has recently been studied for its potential applications in scientific research. 5-MICA is a derivative of indole, an aromatic heterocyclic organic compound, and is used as a building block for a variety of synthetic organic compounds. It has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Molecular and Structural Analysis
5-Methoxyindole-2-carboxylic acid (5-MeOICA) has been extensively studied for its molecular structure and vibrational spectra. Research has revealed details about its crystal and molecular structure, including its crystallization in the monoclinic system and intermolecular hydrogen bond interactions. These studies provide insights into the molecular ribbons and layers formed by 5-MeOICA, which are significant for understanding its physical and chemical properties (Morzyk-Ociepa et al., 2004).
Spectroscopic Characterization
5-MeOICA has been characterized spectroscopically, including its infrared and Raman spectra. These studies have helped in understanding its vibrational transitions and provided a detailed vibrational assignment based on potential energy distribution. This research is essential for understanding the spectroscopic behavior of 5-MeOICA and its derivatives (Morzyk-Ociepa, 2009).
Potential Antidiabetic Agent
Research has suggested the potential of 5-MeOICA as an antidiabetic agent. It has been shown to be a potent hypoglycemic agent that inhibits gluconeogenesis in the liver. However, more studies are needed to fully understand its role in diabetes treatment and management (Yan, 2018).
Neuroprotective Effects
5-MeOICA has demonstrated neuroprotective properties against ischemic stroke injury in animal models. This suggests its potential application in treating or preventing neurological damage due to stroke (Li et al., 2020).
Anticancer Activity
Studies have indicated the anticancer activity of 5-MeOICA, especially in the context of manganese(II) complexes. These complexes have shown cytotoxic effects on certain human leukemia cell lines, suggesting potential applications in cancer therapy (Morzyk-Ociepa et al., 2014).
Charge Storage Materials
5-MeOICA derivatives have been explored as charge storage materials in the context of electrochemical applications. This research opens up potential uses in energy storage technologies (Wang et al., 2019).
Wirkmechanismus
Target of Action
5-Methoxyindole-2-carboxylic acid (MICA) primarily targets mitochondrial dihydrolipoamide dehydrogenase (DLDH) and gluconeogenesis in the liver . DLDH is a key enzyme in the mitochondrial energy metabolism, and its inhibition can lead to neuroprotection against ischemic injury . Gluconeogenesis is a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates, and its inhibition can lead to hypoglycemic effects .
Mode of Action
MICA acts as a reversible inhibitor of DLDH . By inhibiting this enzyme, MICA can confer chemical preconditioning and neuroprotection against stroke . In the liver, MICA inhibits gluconeogenesis, leading to a decrease in blood glucose levels . This makes it a potent hypoglycemic agent .
Biochemical Pathways
MICA affects the mitochondrial energy metabolism and the gluconeogenesis pathway . By inhibiting DLDH, MICA disrupts the mitochondrial energy metabolism, which can lead to neuroprotection . The inhibition of gluconeogenesis in the liver leads to a decrease in the production of glucose, thereby lowering blood glucose levels .
Pharmacokinetics
Given its potent hypoglycemic effects and its ability to inhibit gluconeogenesis in the liver, it is likely that mica has good bioavailability .
Result of Action
The inhibition of DLDH by MICA can lead to neuroprotection against ischemic injury . This is particularly important in the context of stroke, where ischemic injury can lead to significant neuronal damage . On the other hand, the inhibition of gluconeogenesis in the liver by MICA can lead to a decrease in blood glucose levels , making it a potent hypoglycemic agent .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-Methoxyindole-2-carboxylic acid is known to interact with several enzymes and proteins. It is a well-known inhibitor of mitochondrial dihydrolipoamide dehydrogenase . It has also been used as a reactant for the preparation of various compounds, including anticancer agents, a fluorescent small molecule probe for in vivo lipid imaging, Indoleamine 2,3-dioxygenase (IDO) inhibitors, selective Dopamine D3 receptor ligands, 5-HT4 receptor ligands, inhibitors of Mycobacterium tuberculosis pantothenate synthetase, hypoxia selective cytotoxins, and potent antitumor bifunctional DNA alkylating agents .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to confer chemical preconditioning and neuroprotection against stroke . More studies are needed to fully understand its influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to inhibit mitochondrial dihydrolipoamide dehydrogenase , which could potentially lead to changes in gene expression and enzyme activation or inhibition
Dosage Effects in Animal Models
In animal models, this compound has been shown to exhibit pronounced glucose-lowering ability . It was also found to lead to an increased rate of death in diabetic animals . More studies are needed to determine the effects of different dosages of this compound in animal models, including any threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
It is known to inhibit mitochondrial dihydrolipoamide dehydrogenase , which could potentially affect metabolic flux or metabolite levels
Eigenschaften
IUPAC Name |
5-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBJVSLNUMZXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195944 | |
| Record name | Indole-2-carboxylic acid, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4382-54-1 | |
| Record name | 5-Methoxy-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxyindole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4382-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-2-carboxylic acid, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxyindole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXYINDOLE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFK8L54HA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 5-Methoxyindole-2-carboxylic acid?
A1: this compound is a potent inhibitor of dihydrolipoamide dehydrogenase (DLDH), the E3 subunit of the pyruvate dehydrogenase complex (PDHc) [, , , , ].
Q2: How does this compound inhibit dihydrolipoamide dehydrogenase?
A2: While the precise mechanism of inhibition is not fully elucidated, this compound is known to reversibly inhibit DLDH []. This inhibition disrupts the activity of PDHc, a crucial enzyme complex involved in glucose metabolism [].
Q3: What are the downstream effects of this compound-mediated dihydrolipoamide dehydrogenase inhibition?
A3: Inhibition of DLDH by this compound leads to several downstream effects, including:
- Impaired Glucose Metabolism: As a key enzyme in glucose metabolism, DLDH inhibition disrupts the conversion of pyruvate to acetyl-CoA, ultimately affecting cellular energy production [, ].
- Lactate Accumulation: Disruption of PDHc activity can lead to the buildup of lactate in cells, potentially contributing to changes in intracellular pH [, ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H9NO3, and its molecular weight is 191.19 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: Yes, spectroscopic data, including vibrational spectra, have been reported for this compound []. This data aids in structural characterization and understanding its physicochemical properties.
Q6: What is known about the dissolution and solubility of this compound?
A8: While specific dissolution rate data is not provided, research indicates that this compound is soluble in aqueous solutions, allowing for its use in various experimental setups [, ].
Q7: How is this compound relevant to melanoma research?
A9: this compound is a metabolite of eumelanin, the pigment responsible for brown and black coloration in skin and hair. Its presence in urine has been investigated as a potential marker for melanoma progression [, , , , , , ].
Q8: Is this compound a reliable marker for melanoma?
A10: While some studies suggest that elevated urinary this compound levels may be associated with melanoma, its reliability as a standalone marker is debated [, , , , , , , , , ]. Often, it is used in conjunction with other markers, such as 5-S-cysteinyldopa, for a more comprehensive assessment [, , , , , ].
Q9: What factors can influence urinary this compound levels?
A9: Factors that can affect urinary this compound levels include:
- Skin pigmentation: Individuals with darker skin tend to excrete larger quantities of this compound [].
- UV exposure: Exposure to ultraviolet radiation, particularly UVA, can stimulate melanin production and potentially influence this compound levels [, , ].
- Certain medications: Some medications, like chloroquine, may alter the excretion of melanin metabolites, including this compound [].
Q10: Does this compound have any known functions in organisms other than humans?
A10: While much of the research on this compound centers around its role in human melanin synthesis and potential as a melanoma marker, studies have explored its effects in other organisms:
- Archaebacteria: In the archaebacterium Haloferax volcanii, this compound was found to inhibit respiration and potassium ion transport, suggesting a potential role in cellular energy regulation in this organism [].
- Mice: Research in mice has investigated the excretion patterns of this compound in relation to different pigmentation genotypes. This work highlights its role as a metabolite of eumelanin synthesis across species [].
- Hamsters: In hamster sperm, this compound has been used to investigate the role of DLDH in sperm capacitation and fertilization. Results suggest that DLDH activity, potentially modulated by this compound, is crucial for successful fertilization in this species [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



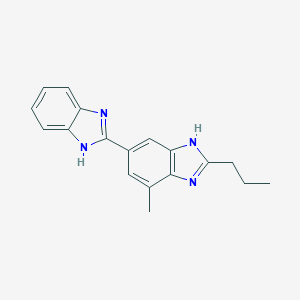
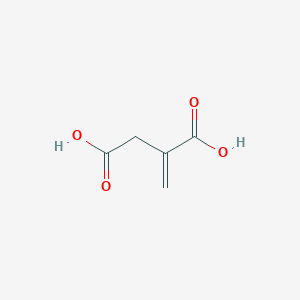
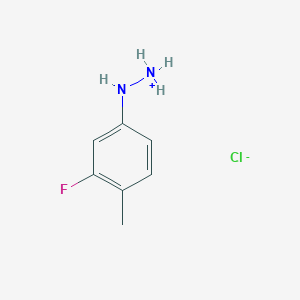

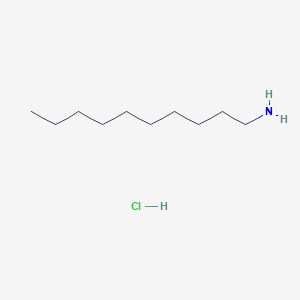


![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B127496.png)

